molecular formula C7H3NO5 B14079507 Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione CAS No. 101126-68-5

Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione

Cat. No.: B14079507
CAS No.: 101126-68-5
M. Wt: 181.10 g/mol
InChI Key: OFKGPEBMAMSWHP-UHFFFAOYSA-N
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Description

Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a dioxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione typically involves the reaction of substituted pyridines with appropriate reagents under controlled conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the desired product with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of environmentally friendly solvents and recyclable catalysts is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione include:

  • Pyrido[2,3-b]pyrazine
  • Pyrido[3,4-b]pyrazine
  • Quinoxaline derivatives

Uniqueness

This compound is unique due to its specific ring structure and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

101126-68-5

Molecular Formula

C7H3NO5

Molecular Weight

181.10 g/mol

IUPAC Name

pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione

InChI

InChI=1S/C7H3NO5/c9-5-3-1-2-4-6(10)12-7(11)13-8(4)5/h1-3H

InChI Key

OFKGPEBMAMSWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)C(=O)OC(=O)O2

Origin of Product

United States

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